molecular formula C2H2N2OS B052307 1,3,4-Oxadiazole-2-thiol CAS No. 38733-42-5

1,3,4-Oxadiazole-2-thiol

Cat. No. B052307
CAS RN: 38733-42-5
M. Wt: 102.12 g/mol
InChI Key: RUBRCWOFANAOTP-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-thiol is a pyridyl oxadiazole-based building block that has a 1,3,4-oxadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups . It has a luminescence property that makes it useful in biological applications .


Synthesis Analysis

Oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The IR spectrum characterization of compound 5-[(benzo[d]thiazol-2-ylamino)methyl]-1,3,4-oxadiazole-2-thiol (5k) indicated by a shift of absorption band from 1721 to 1230 cm−1, corresponding to the carbonyl group stretching .


Chemical Reactions Analysis

A mixture of hydrazide analogs 5a–g (3 mmol), carbon disulfide (3 ml), and potassium hydroxide (6 mmol) in ethanol (60 ml) was refluxed till the evolution of hydrogen sulfide was ceased .


Physical And Chemical Properties Analysis

The compound 5-(((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (5d) is a yellow solid with a yield of 48.6% and a melting point of 98.1–98.7 °C .

Scientific Research Applications

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have shown various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . The antimicrobial activity of new compounds often exceeds that of known antibiotics and other antimicrobial agents, making them promising candidates for new drugs .

Anticancer Activity

Compounds containing the 1,3,4-oxadiazole moiety have been found to exhibit anticancer properties . For example, Zibotentan, an anticancer agent, contains the 1,3,4-oxadiazole unit .

Anti-inflammatory and Analgesic Activity

1,3,4-Oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new drugs in the field of pain management and inflammation treatment.

Anticonvulsant Activity

New 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazole derivatives have been designed and synthesized as anticonvulsant agents . The introduction of an amino group at position 2 of the 1,3,4-oxadiazole ring, and a fluorine substitute at the para position of the benzylthio group, improves anticonvulsant activity .

Antihypertensive Activity

1,3,4-Oxadiazole derivatives have also been reported to possess antihypertensive properties . This suggests their potential use in the treatment of hypertension.

Antidiabetic Activity

Compounds containing the 1,3,4-oxadiazole moiety have been found to exhibit antidiabetic properties . This indicates their potential use in the management and treatment of diabetes.

Antiviral Activity

1,3,4-Oxadiazole derivatives have shown antiviral properties . For example, Raltegravir, an antiretroviral drug, contains the 1,3,4-oxadiazole unit .

Bioisosteres for Carboxylic Acids, Esters, and Carboxamides

1,3,4-Oxadiazoles have gained interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides . This suggests their potential use in the development of new drugs with improved pharmacokinetic properties.

Mechanism of Action

Target of Action

1,3,4-Oxadiazole derivatives have been found to interact with a variety of biological targets. They have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They selectively interact with nucleic acids, enzymes, and globular proteins .

Mode of Action

The mode of action of 1,3,4-Oxadiazole-2-thiol involves its interaction with various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase . These interactions lead to the inhibition of these enzymes, thereby contributing to their antiproliferative effects .

Biochemical Pathways

The 1,3,4-Oxadiazole-2-thiol affects various biochemical pathways. It has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes and many of the proteins that contribute to cancer cell proliferation .

Pharmacokinetics

Oxadiazoles are known to have favourable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .

Result of Action

The result of the action of 1,3,4-Oxadiazole-2-thiol is primarily seen in its cytotoxic effects against cancer cells. It has been found to show high cytotoxicity against human lung cancer diseases . The synthesized derivatives have shown moderate antioxidant activity compared to the standard BHA (butylated hydroxy anisole) .

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing. It also recommends avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive. Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . In the field of anticancer drugs, there have been significant developments and discoveries using 1,3,4-oxadiazoles .

properties

IUPAC Name

3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2OS/c6-2-4-3-1-5-2/h1H,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBRCWOFANAOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902401
Record name NoName_1643
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Oxadiazole-2-thiol

CAS RN

38733-42-5
Record name 1,3,4-oxadiazole-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Oxadiazole-2-thiol
Reactant of Route 2
1,3,4-Oxadiazole-2-thiol

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